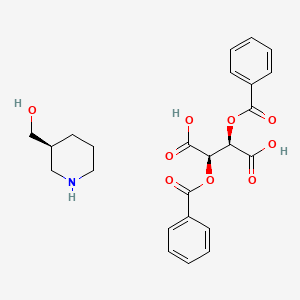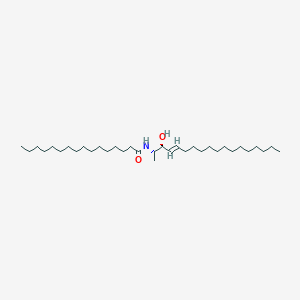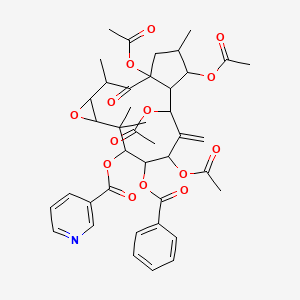
2-(Ethylamino)pyrimidin-5-carbonitril
Übersicht
Beschreibung
2-(Ethylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. It is a derivative of pyrimidine-5-carbonitrile, which has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of pyrimidine-5-carbonitrile derivatives involves various chemical reactions. For instance, the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N -dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Molecular Structure Analysis
The molecular structure of 2-(Ethylamino)pyrimidine-5-carbonitrile was elucidated by single crystal X-ray diffraction at low temperature (160 K). The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings .Chemical Reactions Analysis
Pyrimidine-5-carbonitriles undergo a range of chemical reactions. For instance, treatment of 5c with phosphorus oxychloride and N,N -dimethylaniline yielded the 4-chloropyrimidine derivative 9, which was allowed to react with various arylthiols, arylamines, and 1-substituted piperazines to yield the respective 4-arylthio 10a–d, 4-arylamino 11a–d, and 4-piperazino 12a,b derivatives .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Derivate von „2-(Ethylamino)pyrimidin-5-carbonitril“ wurden als potenzielle Antikrebsmittel untersucht. Sie wirken als ATP-nachahmende Tyrosinkinase-Inhibitoren des epidermal growth factor receptor (EGFR), der aufgrund seiner Rolle bei der Zellproliferation und dem Zellüberleben ein häufiges Ziel in der Krebstherapie ist. Diese Verbindungen haben in vitro zytotoxische Aktivitäten gegen verschiedene humane Tumorzelllinien gezeigt, was ihr Potenzial als Therapeutika in der Krebsbehandlung aufzeigt .
Antibakterielle und Antimykotische Anwendungen
Zusätzlich zu ihren Antikrebs-Eigenschaften wurden diese Derivate auch auf ihre antibakterielle und antimykotische Aktivität hin untersucht. Die Fähigkeit, das Wachstum schädlicher Bakterien und Pilze zu zielen und zu hemmen, macht diese Verbindungen wertvoll für die Entwicklung neuer antimikrobieller Medikamente .
Wirkmechanismus
Target of Action
The primary target of 2-(Ethylamino)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
2-(Ethylamino)pyrimidine-5-carbonitrile has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting its function . This interaction results in the inhibition of EGFR’s tyrosine kinase activity, which is crucial for the receptor’s function .
Biochemical Pathways
The inhibition of EGFR by 2-(Ethylamino)pyrimidine-5-carbonitrile affects several biochemical pathways. The most notable effect is the disturbance of the cell cycle, particularly the blocking of the G1 phase . This leads to an increase in annexin-V stained cells, indicating an increase in the percentage of apoptosis .
Pharmacokinetics
In silico admet studies have shown that the compound has good drug-likeness properties .
Result of Action
The result of the action of 2-(Ethylamino)pyrimidine-5-carbonitrile is significant antiproliferative activity against various human tumor cell lines . For instance, it has shown to be more active than the EGFR inhibitor erlotinib . Moreover, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells . Additionally, it has been found to upregulate the level of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 2-(Ethylamino)pyrimidine-5-carbonitrile It’s worth noting that like all drugs, factors such as pH, temperature, and the presence of other molecules can influence its stability and efficacy. For instance, its melting point is reported to be between 40-44 °C , suggesting that it may be stable at normal body temperatures but could degrade at higher temperatures.
Eigenschaften
IUPAC Name |
2-(ethylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-10-4-6(3-8)5-11-7/h4-5H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHQYUNCKWKNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)







![3H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B1514011.png)
![[4-[(1R)-1-Aminoethyl]phenyl] trifluoromethanesulfonate](/img/structure/B1514015.png)

![4-(5-nitro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514079.png)
